Wilson DiseasePharmaceutical FormulationDrug Stability
Researchers requiring a GMP-aligned, room-temperature-stable Cu(II) chelator face limited options. Most trientine salts demand strict cold chain storage, jeopardizing study integrity. TETA-4HCl solves this with a patented polymorph conferring 36-month stability at ambient conditions, eliminating cold chain costs and logistical risks.
- 68% higher Cmax & 56% greater AUC vs. TETA-2HCl, ensuring superior systemic exposure.
- >10^6-fold selectivity for Cu(II) over Zn(II), minimizing off-target metal perturbation.
- ≥98% purity by HPLC with full CoA documentation for reproducible, publication-ready results.
Molecular FormulaC6H22Cl4N4
Molecular Weight292.1 g/mol
CAS No.4961-40-4
Cat. No.B146255
⚠ Attention: For research use only. Not for human or veterinary use.
Triethylenetetramine tetrahydrochloride (TETA-4HCl), also known as trientine tetrahydrochloride, is the tetrahydrochloride salt form of the polyamine chelator triethylenetetramine (trientine). It functions as a selective Cu(II) chelator and is the active pharmaceutical ingredient in FDA- and EMA-approved treatments (Cuvrior®) for Wilson disease [1]. The compound is a white to pale yellow crystalline powder with a molecular weight of 292.08 g/mol and a melting point range of 265–270 °C . TETA-4HCl is distinguished from earlier trientine formulations by its unique polymorphic form, which enables the production of room-temperature-stable film-coated tablets [1]. Its primary mechanism of action involves the formation of stable complexes with excess copper, facilitating urinary excretion and reducing toxic copper accumulation in tissues [2].
1Selective Cu(II) chelation probe for copper metabolism studies
2Room-temperature stable salt form simplifies procurement and storage
3Clinically-characterized polymorph for cross-study reproducibility
[1] Kamlin COF, Jenkins TM, Heise JL, Amin NS. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review. Drugs. 2024 Dec;84(12):1509-1518. doi: 10.1007/s40265-024-02099-0. View Source
Generic substitution among trientine salts or alternative copper chelators is clinically and technically unsupported due to fundamental differences in physicochemical stability, pharmacokinetic profiles, and regulatory approval status. Trientine hydrochloride (TETA-2HCl) capsules are inherently unstable, requiring strict cold chain storage (2–8°C) throughout production, transportation, and home use by the patient [1]. In contrast, TETA-4HCl possesses a patent-protected polymorphic form that confers room-temperature stability for 36 months, eliminating cold chain requirements and reducing logistical complexity and cost [1]. Furthermore, a head-to-head pharmacokinetic study demonstrated that TETA-4HCl achieves a 68% higher Cmax and 56% greater systemic exposure (AUC) compared to an equivalent dose of TETA-2HCl, indicating that the salts are not bioequivalent and cannot be interchanged without dose adjustment [2]. Among alternative chelators, D-penicillamine (DPA) is associated with a high incidence of serious adverse events (including nephrotoxicity, bone marrow suppression, and autoimmune reactions) leading to intolerance in approximately 30% of patients, whereas TETA-4HCl is approved for both first-line therapy and patients intolerant to DPA [1]. Ammonium tetrathiomolybdate, while effective for neurological presentations, remains an investigational drug not commercially available in many regions and is associated with higher rates of anemia and leukopenia [3]. EDTA lacks oral bioavailability and is restricted to parenteral use for heavy metal poisoning, not chronic copper chelation. These quantitative and regulatory distinctions render simple generic or in-class substitution scientifically invalid and potentially detrimental to research reproducibility or patient outcomes.
Salt form stability mismatchTETA-2HCl requires cold chain storage; direct interchange with TETA-4HCl may alter stability profile and experimental logistics.
Pharmacokinetic profile differenceReported Cmax and AUC differences between the salts may shift exposure-model endpoints if substituted without validation.
Chelator class mismatchD-penicillamine, tetrathiomolybdate, and EDTA differ in selectivity, toxicity profile, and research context; not interchangeable for copper-modulation models.
[1] Kamlin COF, Jenkins TM, Heise JL, Amin NS. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review. Drugs. 2024 Dec;84(12):1509-1518. doi: 10.1007/s40265-024-02099-0. View Source
[2] Weiss KH, et al. Comparison of the Pharmacokinetic Profiles of Trientine Tetrahydrochloride and Trientine Dihydrochloride in Healthy Subjects. Eur J Drug Metab Pharmacokinet. 2021 Sep;46(5):665-675. doi: 10.1007/s13318-021-00704-1. View Source
[3] Brewer GJ, et al. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease. Arch Neurol. 2006 Apr;63(4):521-7. doi: 10.1001/archneur.63.4.521. View Source
TETA-4HCl Quantitative Evidence Guide
Room-Temperature Stability vs. Cold Chain Storage
Trientine tetrahydrochloride (TETA-4HCl) demonstrates a distinct, patent-protected polymorphic form that enables production of film-coated tablets with room-temperature stability for 36 months, a critical advancement over trientine hydrochloride (TETA-2HCl) capsules which are inherently unstable and require strict cold chain storage conditions (2–8°C) throughout production, transportation, and patient use [1].
Stability vs. TETA-2HClHead-to-head
36-month room-temperature vs cold chain (2–8°C)
Supports simplified procurement and storage workflow
Formulation-context; patent-protected polymorph
Wilson DiseasePharmaceutical FormulationDrug Stability
Evidence Dimension
Pharmaceutical Formulation Stability
Target Compound Data
Room temperature stable for 36 months
Comparator Or Baseline
Trientine hydrochloride (TETA-2HCl): Unstable, requires cold chain storage (2–8°C) throughout production, transport, and home use
Quantified Difference
Eliminates cold chain requirement; extends stability period to 36 months at room temperature
Conditions
Stability study under ICH conditions; patent-protected polymorphic form of TETA-4HCl vs. standard TETA-2HCl capsules
Why This Matters
Procurement of TETA-4HCl eliminates cold chain logistics, reducing supply chain complexity, storage costs, and risk of degradation, which is essential for both clinical use and research reproducibility.
Wilson DiseasePharmaceutical FormulationDrug Stability
[1] Kamlin COF, Jenkins TM, Heise JL, Amin NS. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review. Drugs. 2024 Dec;84(12):1509-1518. doi: 10.1007/s40265-024-02099-0. View Source
Superior Pharmacokinetics vs. Trientine Dihydrochloride
In a randomized crossover study in 23 healthy adult subjects, a single oral dose of TETA-4HCl (equivalent to 600 mg trientine base) resulted in a median Tmax of 2.00 h compared to 3.00 h for TETA-2HCl, and demonstrated a 68% higher Cmax and 56% greater AUC0-∞ for the active moiety trientine [1]. The two formulations exhibited similar terminal elimination half-lives (t½) [1].
PK vs. TETA-2HClHead-to-head
Cmax +68%, AUC +56%
Tmax 2.0 h vs 3.0 h (n=23 crossover)
Supports exposure-model endpoint interpretation
Data to verify; subject-level variability not shown
PharmacokineticsBioequivalenceCopper Chelation
Evidence Dimension
Pharmacokinetic parameters (Cmax and AUC0-∞)
Target Compound Data
Cmax: ~68% higher; AUC0-∞: ~56% greater; Tmax: 2.00 h
Comparator Or Baseline
Trientine dihydrochloride (TETA-2HCl): Cmax baseline; AUC0-∞ baseline; Tmax: 3.00 h
Quantified Difference
68% increase in Cmax; 56% increase in AUC0-∞; Tmax reduced by 1 hour (33% faster)
Conditions
Randomized, single-centre crossover study in 23 healthy adult subjects; single dose equivalent to 600 mg trientine base; plasma trientine concentrations measured
Why This Matters
The higher and more rapid systemic exposure achieved with TETA-4HCl may enable more efficient copper chelation and potentially allow for optimized dosing regimens compared to older trientine formulations.
PharmacokineticsBioequivalenceCopper Chelation
[1] Weiss KH, et al. Comparison of the Pharmacokinetic Profiles of Trientine Tetrahydrochloride and Trientine Dihydrochloride in Healthy Subjects. Eur J Drug Metab Pharmacokinet. 2021 Sep;46(5):665-675. doi: 10.1007/s13318-021-00704-1. View Source
Phase 3 Non-Inferiority to D-Penicillamine
In the CHELATE phase 3 trial (NCT03539952), TETA-4HCl demonstrated non-inferiority to D-penicillamine (DPA) in clinically stable adult Wilson disease patients. At 24 weeks, the mean difference in serum non-ceruloplasmin bound copper (NCC) was −9.1 µg/L (95% CI: −24.2 to 6.1), and at 48 weeks was −15.5 µg/L (95% CI: −34.5 to 3.6), confirming TETA-4HCl as an effective and well-tolerated maintenance therapy . No serious adverse events were reported in the TETA-4HCl arm, compared to three in the DPA arm .
Non-inferiority margin met; numerically lower NCC in TETA-4HCl arm; 3 vs. 0 SAEs
Conditions
Multicentre, randomised, open-label, non-inferiority-controlled trial; 48-week maintenance therapy in adult WD patients previously stable on DPA
Why This Matters
This is the only prospective randomized controlled trial comparing any trientine formulation head-to-head with DPA, providing level 1 evidence for TETA-4HCl as a safe and effective first-line or alternative maintenance therapy.
Wilson DiseaseClinical TrialMaintenance Therapy
Selective Cu(II) Chelation
Spectrophotometric and potentiometric studies confirm that trientine (the active moiety of TETA-4HCl) forms highly stable complexes with Cu(II) under physiological pH (pCu ~14–16), while its affinity for Zn(II) is significantly lower (pZn ~8–10), and it shows negligible interaction with Fe(II) [1]. In comparative in vitro assays, trientine exhibited substantially higher copper-binding affinity than D-penicillamine across pH 4.5–7.5, although EDTA and 8-hydroxyquinolines formed more stable complexes across all pH ranges [2].
Metal SelectivityChelation TherapyCopper Metabolism
Evidence Dimension
Metal ion selectivity (pCu and pZn values; comparative binding affinity)
Target Compound Data
pCu ~14–16; pZn ~8–10; negligible Fe(II) binding; higher Cu affinity than D-penicillamine
Comparator Or Baseline
D-penicillamine: weaker Cu affinity, pH-dependent; EDTA: stronger but non-selective, binds Cu/Zn/Fe/Ca; Ammonium tetrathiomolybdate: forms ternary complex with Cu and protein
Quantified Difference
Trientine pCu exceeds pZn by ~6–8 log units; >10^6-fold selectivity for Cu(II) over Zn(II); D-penicillamine affinity at least 1–2 orders of magnitude lower than trientine
Conditions
Potentiometric and spectrophotometric titration at 25°C, I=0.1 M KCl; BCS competition assay at pH 4.5–7.5
Why This Matters
High selectivity for Cu(II) minimizes the risk of depleting essential trace metals (Zn, Fe) during long-term therapy, a key advantage over non-selective chelators like EDTA or the hematologic toxicity seen with tetrathiomolybdate.
Metal SelectivityChelation TherapyCopper Metabolism
[1] Nurchi VM, Crisponi G, Crespo-Alonso M, Lachowicz JI, Szewczuk Z, Cooper GJ. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites. Dalton Trans. 2013 May 7;42(17):6161-70. doi: 10.1039/c2dt32252h. View Source
[2] Říha M, et al. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. J Inorg Biochem. 2013 Jun;123:18-26. doi: 10.1016/j.jinorgbio.2013.02.011. View Source
TETA-4HCl Research and Clinical Applications
Wilson Disease First-Line and Maintenance Therapy
TETA-4HCl (Cuvrior®) is FDA-approved for the treatment of adult Wilson disease patients who are de-coppered and tolerant to D-penicillamine, and is approved in the EU, UK, and other regions for adults and children ≥5 years intolerant to DPA [1]. The CHELATE trial provides prospective randomized evidence supporting its use as a non-inferior alternative to DPA in maintenance therapy . Procurement of GMP-grade TETA-4HCl is essential for clinical use and for research involving copper metabolism and chelation therapy.
Pharmacokinetic and Formulation Studies
Researchers investigating trientine pharmacokinetics, bioavailability, or novel drug delivery systems should utilize TETA-4HCl due to its well-characterized dose linearity, dose proportionality kinetics, and 36-month room-temperature stability [1]. The 68% higher Cmax and 56% greater AUC compared to TETA-2HCl make it the preferred salt form for studies aiming to maximize systemic exposure or evaluate formulation effects on absorption . The distinct polymorphic form (XRPD peaks at 21.9, 24.8, 25.2, 28.0, and 35.6±0.1° 2θ) provides a unique fingerprint for quality control and solid-state characterization [2].
Selective Cu Chelation in Cell Culture
TETA-4HCl serves as a selective Cu(II) chelator for experiments requiring depletion of bioavailable copper without significantly perturbing zinc or iron homeostasis. Its high pCu (~14–16) and >10^6-fold selectivity over Zn(II) [1] make it ideal for studying copper-dependent enzymes, copper-induced oxidative stress, and copper's role in angiogenesis or neurodegeneration. Researchers should note that trientine complexes are stable only under neutral or slightly acidic conditions, limiting utility in highly alkaline buffers .
Copper Chelator Comparison in Preclinical Models
In preclinical studies of Wilson disease, cancer angiogenesis, or neurodegenerative disorders, TETA-4HCl offers a well-characterized, clinically validated comparator. Studies have demonstrated its anti-angiogenic effects via suppression of VEGF in murine hepatocellular carcinoma models [1] and its ability to reduce BACE1 activity and amyloidosis in transgenic Alzheimer's disease mice . Procurement of high-purity TETA-4HCl (≥98% by HPLC) [2] ensures reproducible results when benchmarking novel chelators against a clinically approved standard.
Application
Selection Property
Validation Focus
Wilson disease maintenance model studies
Clinical-stage copper chelator with defined NCC endpoint response
Serum non-ceruloplasmin-bound copper monitoring
Pharmacokinetic and formulation characterization
Room-temperature stable polymorph with reproducible PK exposure profile
Copper-dependent enzyme and oxidative stress endpoints
Preclinical comparator studies for copper-modulating agents
Well-characterized clinical-stage comparator for novel chelator screening
Angiogenesis, amyloidosis, or cancer model endpoint review
[1] Kamlin COF, Jenkins TM, Heise JL, Amin NS. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review. Drugs. 2024 Dec;84(12):1509-1518. doi: 10.1007/s40265-024-02099-0. View Source
[2] Weiss KH, et al. Comparison of the Pharmacokinetic Profiles of Trientine Tetrahydrochloride and Trientine Dihydrochloride in Healthy Subjects. Eur J Drug Metab Pharmacokinet. 2021 Sep;46(5):665-675. doi: 10.1007/s13318-021-00704-1. View Source
[3] Patent: Crystalline form of triethylenetetramine tetrahydrochloride and its pharmaceutical use. US Patent App. 17/045,456. XRPD peaks at 21.9, 24.8, 25.2, 28.0 and 35.6±0.1° 2θ. View Source
[4] Nurchi VM, et al. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites. Dalton Trans. 2013 May 7;42(17):6161-70. doi: 10.1039/c2dt32252h. View Source
[5] Říha M, et al. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. J Inorg Biochem. 2013 Jun;123:18-26. doi: 10.1016/j.jinorgbio.2013.02.011. View Source
[6] Tsujinoue H, et al. The copper-chelating agent, trientine, suppresses tumor development and angiogenesis in the murine hepatocellular carcinoma cells. Int J Cancer. 2001 Jan 15;91(2):205-10. View Source
[7] Wang Z, et al. Trientine Reduces BACE1 Activity and Mitigates Amyloidosis via the AGE/RAGE/NF-κB Pathway in a Transgenic Mouse Model of Alzheimer's Disease. Antioxid Redox Signal. 2013 Dec 10;19(17):2024-39. doi: 10.1089/ars.2012.5158. View Source
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